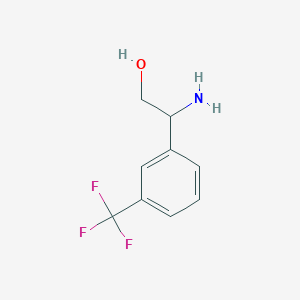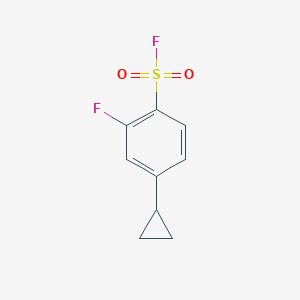
2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate” is a complex organic compound. It contains a benzene ring, which is a common structure in organic chemistry, known for its stability due to resonance . The compound also includes methyl, chloro, methoxy, and sulfonate groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in my resources. These properties can be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Metabolic Pathways and Applications
- In Vivo Metabolism Studies: Studies have focused on understanding the metabolic pathways of structurally similar compounds. For instance, the in vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rats has been examined, revealing complex metabolic pathways involving sulfoxidation, sulfone formation, and other modifications (Kanamori et al., 2007). Similar metabolic studies have been conducted on 4-bromo-2,5-dimethoxyphenethylamine, another compound with a related structure (Kanamori et al., 2002).
Therapeutic and Biological Effects
- Therapeutic Potential: The compound's analogs or related structures have been studied for various therapeutic effects. For instance, certain sulfonate-related compounds were evaluated for their potential in treating myopathy due to their effects as hydroxyl radical scavengers (Wakata et al., 2001; Sugimoto et al., 2003). Additionally, antiprotozoal activities of certain furan derivatives have been assessed, suggesting potential biomedical applications (Das & Boykin, 1977).
Chemical Synthesis and Characterization
- Chemical Synthesis and Analysis: Research has been conducted on the synthesis and characterization of structurally related compounds, which may provide insights into chemical properties and synthesis methods relevant to your compound of interest. For example, studies have detailed the synthesis of dihydrobenzofuran analogues of hallucinogenic phenethylamines and explored their binding energy and receptor interactions, which may offer a foundation for understanding the chemical properties of similar compounds (Nichols et al., 1991).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)13(6-9)21-22(18,19)15-8-11(16)14(20-3)7-12(15)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAXBXHGFAKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

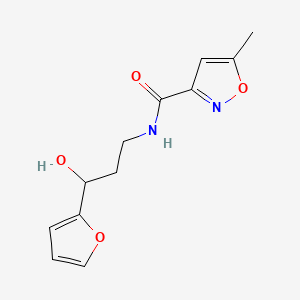

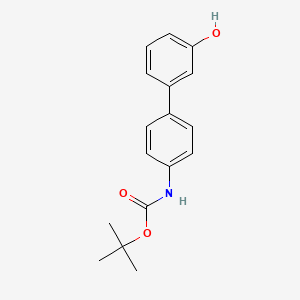
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

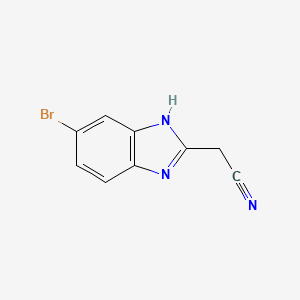
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
